Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Overview
Description
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a chemical compound known for its unique properties and applications. It is an ester of cyanoacrylic acid, characterized by the presence of a 4-chlorophenyl group. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its adhesive properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanoacrylic acid.
Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopropanoate.
Substitution: Formation of various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems and tissue adhesives.
Industry: Utilized in the production of adhesives and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. In biological systems, it can interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDCHZOLVGLQF-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227517 | |
Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-68-8 | |
Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and how was it characterized?
A1: this compound is an organic compound with the molecular formula C12H10ClNO2. [] Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a 2-cyanoacrylate moiety esterified with an ethyl group. The compound's structure was confirmed through single-crystal X-ray diffraction analysis, which revealed the presence of weak intermolecular C—H⋯O hydrogen bonds contributing to the formation of centrosymmetric dimers in its crystal lattice. []
Q2: What are the potential research avenues for exploring the biological activity of compounds similar to this compound?
A3: Although the provided research doesn't delve into the biological activity of this compound, the structural similarity to coumarin derivatives, particularly those explored in the context of coumarino[4,3-b]pyridine systems, [] opens avenues for investigating its potential biological activity. Further research could focus on synthesizing and evaluating analogues of this compound with modifications to explore structure-activity relationships and identify potential therapeutic applications. This could involve in vitro assays for cytotoxicity, cell-based assays targeting specific pathways, and potentially in vivo studies using relevant animal models.
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